N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
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Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid (diamond-like molecule). Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . Adamantane derivatives have been extensively studied due to their potential applications in various fields, including medicine, materials science, and fuel technology .
Synthesis Analysis
Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives often involves the use of various catalysts and reaction conditions .Molecular Structure Analysis
The molecular structure of adamantane derivatives can vary greatly depending on the type and position of the functional groups attached to the adamantane core .Chemical Reactions Analysis
Adamantane and its derivatives can undergo a variety of chemical reactions, including functionalization, substitution, and addition reactions . The reactivity of these compounds can be influenced by factors such as the presence of functional groups and the configuration of the adamantane core .Physical and Chemical Properties Analysis
Adamantane and its derivatives exhibit unique physical and chemical properties due to their rigid, cage-like structure. These properties can include high thermal stability, resistance to oxidation, and the ability to form inclusion complexes .Scientific Research Applications
Crystal Structure and Synthesis Techniques The study of crystal structures and synthesis techniques is fundamental to understanding the behavior and applications of complex molecules like N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide. Magerramov et al. (2010) utilized single crystal XRD to determine the crystal structure of a related compound, showcasing the method's applicability in identifying the conformation properties of complex structures (Magerramov et al., 2010).
Molecular Constructions and Interactions Research on molecular constructions and interactions provides insight into the design and synthesis of new compounds with potential applications in various fields. El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives, analyzing their structures through crystallographic and QTAIM analysis to characterize intra- and intermolecular interactions, demonstrating the molecule's potential in the development of materials with specific properties (El-Emam et al., 2020).
Synthetic Methodologies Exploring synthetic methodologies is crucial for advancing the applications of complex molecules. D’yachenko et al. (2019) reported on the preparation of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides], highlighting synthetic routes and yields, which are essential for developing new pharmaceuticals and materials (D’yachenko et al., 2019).
Antimicrobial and Anti-inflammatory Activities The antimicrobial and anti-inflammatory activities of adamantane derivatives, such as the one , are significant for their potential applications in medicine. Arshad et al. (2021) synthesized and characterized an adamantane-naphthyl thiourea conjugate, exploring its DNA binding, urease enzyme inhibition, and anticancer activities, indicating the molecule's therapeutic potential (Arshad et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2S/c1-15(26-12-16-9-17(13-26)11-18(10-16)14-26)27-22(30)8-7-21-28-24(31)23-19-5-3-2-4-6-20(19)32-25(23)29-21/h15-18H,2-14H2,1H3,(H,27,30)(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSJXVCLNXRPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCC4=NC5=C(C6=C(S5)CCCCC6)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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